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Compound of Interest

Compound Name: 1-(Oxolan-3-yl)ethan-1-one

Cat. No.: B057030

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran (THF), a pivotal solvent and precursor in the chemical and pharmaceutical
industries, is synthesized through various industrial routes, each characterized by unique key
intermediates. This technical guide provides a comprehensive overview of the primary
synthesis pathways of THF, with a detailed focus on the core intermediates, their formation,
and conversion. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development and chemical synthesis, offering
detailed experimental protocols, quantitative data for comparison, and visual representations of
the synthesis workflows.

Reppe Process: From Acetylene to Tetrahydrofuran

The Reppe process, a classic and historically significant method, utilizes acetylene and
formaldehyde as primary feedstocks. The synthesis proceeds through two critical
intermediates: 2-butyne-1,4-diol and 1,4-butanediol.

Key Intermediates

o 2-Butyne-1,4-diol: Formed through the reaction of acetylene with formaldehyde.

e 1 4-Butanediol (BDO): Produced by the hydrogenation of 2-butyne-1,4-diol.

Synthesis Pathway
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The overall transformation involves the ethynylation of formaldehyde followed by hydrogenation
and subsequent dehydration.
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Figure 1: Reppe Process for Tetrahydrofuran Synthesis.

Quantitative Data
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Experimental Protocols

1.4.1. Synthesis of 2-Butyne-1,4-diol

The synthesis of 2-butyne-1,4-diol is based on the Reppe process, involving the reaction of

acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper

acetylide. The reaction is typically carried out in a continuous process using either fixed-bed or

fluidized-bed reactors. The catalyst often consists of copper(ll) oxide and bismuth(lll) oxide on

a silica support. The reaction conditions are maintained at a temperature of 80-100°C and an

acetylene partial pressure of 2-6 bar.[1]

1.4.2. Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol

In a laboratory setting, the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol can

be achieved using a lead-poisoned palladium on carbon (Pd-C) catalyst. The reaction is

conducted in an autoclave with an aqueous solution of butynediol. The air in the autoclave is

replaced with nitrogen and then hydrogen. The reaction is carried out at 35-45°C under a
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hydrogen pressure of 0.6-1.7 MPa for 60-390 minutes with stirring.[4] For complete
hydrogenation to 1,4-butanediol, a platinum on calcium carbonate (Pt/CaCOs) catalyst can be
used, which has shown total selectivity to 1,4-butanediol in a fixed-bed reactor.[2]

1.4.3. Dehydration of 1,4-Butanediol to Tetrahydrofuran

A common industrial and laboratory method for the synthesis of THF is the acid-catalyzed
dehydration of 1,4-butanediol. A 22% aqueous sulfuric acid solution is added to a reactor, and
1,4-butanediol is added at a rate of 110 kg/h at 100°C. The temperature at the top of the
distillation column is maintained at 80°C, yielding an aqueous solution containing 80%
tetrahydrofuran. This process can achieve a yield of over 99%.[3]

Davy Process: Maleic Anhydride as a Feedstock

The Davy process offers an alternative route starting from maleic anhydride, which is first
esterified and then subjected to hydrogenation.

Key Intermediates

o Dimethyl Maleate (DMM): Formed by the esterification of maleic anhydride with methanol.

» y-Butyrolactone (GBL): A key cyclic ester intermediate produced during the hydrogenation of
dimethyl maleate.

Synthesis Pathway

This process involves esterification followed by a multi-step hydrogenation.
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Figure 2: Davy Process for Tetrahydrofuran Synthesis.

Quantitative Data
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Experimental Protocols

2.4.1. Synthesis of Dimethyl Maleate

Dimethyl maleate can be synthesized from maleic anhydride and methanol using sulfuric acid
as a catalyst. The process involves a nucleophilic acyl substitution to form the monomethyl
ester, followed by a Fischer esterification to yield the dimethyl ester.[7] A continuous process
involves reacting maleic anhydride and methanol in a mono-esterification kettle at 70-100°C.
The resulting monomethyl maleate is then fed into a catalytic esterification tower to produce
dimethyl maleate.[8] A laboratory procedure involves dissolving maleic acid (25.0 g, 216 mmol)
in methanol (250 mL), followed by the dropwise addition of concentrated sulfuric acid (2.5 mL).
The mixture is refluxed at 75°C for 16 hours. After workup, dimethyl maleate is obtained with a
97% vyield.[9]

2.4.2. Hydrogenation of Dimethyl Maleate to y-Butyrolactone and Tetrahydrofuran

The vapor-phase hydrogenation of dimethyl maleate is carried out over copper-based
catalysts. The reaction proceeds via dimethyl succinate to form y-butyrolactone and 1,4-
butanediol. The ratio of y-butyrolactone to tetrahydrofuran can be controlled by adjusting
operating parameters.[3][6] A bifunctional catalyst system, such as Cu-ZnO-ZrO2z and H-Y
zeolite, can be used for the direct conversion of maleic anhydride to THF.[6]
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Butadiene-Based Synthesis

This route utilizes butadiene, a readily available petrochemical feedstock, and proceeds
through acetoxylation and hydrogenation steps.

Key Intermediates

e 1 4-Diacetoxy-2-butene: Formed via the acetoxylation of butadiene.
e 1,4-Diacetoxybutane: Produced by the hydrogenation of 1,4-diacetoxy-2-butene.

e 1,4-Butanediol: Obtained from the hydrolysis of 1,4-diacetoxybutane.

Synthesis Pathway

The process involves acetoxylation, hydrogenation, hydrolysis, and finally cyclization.
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Figure 3: Butadiene-Based Synthesis of Tetrahydrofuran.

Quantitative Data
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Experimental Protocols

3.4.1. Synthesis of 1,4-Diacetoxy-2-butene

A process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes involves reacting 3,4-
dichloro-1-butene with an alkali metal acetate in the presence of a copper, iron, or zinc catalyst.
For example, 125 g of 3,4-dichloro-1-butene, 250 g of acetic acid, and 200 g of anhydrous
sodium acetate are reacted in the presence of 1 g of copper acetate at 120+5°C for 4 hours.
After workup, a 91% yield of diacetoxybutenes can be achieved.[10]

3.4.2. Hydrogenation of 1,4-Diacetoxy-2-butene to 1,4-Diacetoxybutane

The hydrogenation of 1,4-diacetoxy-2-butene to 1,4-diacetoxybutane is a standard procedure
typically carried out using a supported metal catalyst such as palladium or platinum on carbon
under a hydrogen atmosphere.

3.4.3. Hydrolysis of 1,4-Diacetoxybutane to 1,4-Butanediol

The hydrolysis of diacetoxybutane is typically carried out using a cation exchange resin as a
catalyst. The reaction is conducted at a temperature of 40 to 90°C and a pressure ranging from
atmospheric to 10 kg/cm 2 G. Water serves as both a reactant and a solvent in this process.[11]
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Furan/Furfural-Based Synthesis

This "green" route utilizes renewable biomass-derived feedstocks like furfural.

Key Intermediate

e Furan: Produced by the decarbonylation of furfural.

Synthesis Pathway

This pathway involves the decarbonylation of furfural to furan, followed by the hydrogenation of
furan to THF.
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Figure 4: Furan-Based Synthesis of Tetrahydrofuran.

Quantitative Data
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Experimental Protocols

4.4.1. Decarbonylation of Furfural to Furan

Furan can be prepared by the gas-phase decarbonylation of furfural at elevated temperatures
(300-350°C) and pressures from 0.1 to 10 bar in the presence of hydrogen. A suitable catalyst
contains platinum and/or rhodium and an alkali metal on a support.[12]

4.4.2. Hydrogenation of Furan to Tetrahydrofuran

A well-established laboratory procedure for the hydrogenation of furan to tetrahydrofuran is
available from Organic Syntheses. In a pressure bottle for catalytic reduction, 10 g of pure
furan and 0.2 g of palladous oxide are placed. The bottle is flushed with hydrogen, and an initial
hydrogen pressure of about 7 atm is applied. The reaction is exothermic and proceeds
smoothly. Successive portions of furan and catalyst are added to continue the reduction on a
larger scale. The yield of redistilled tetrahydrofuran is reported to be 90-93%.[13] A continuous
process using a sponge nickel catalyst promoted with iron and chromium has also been
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described.[15] A single-step process for the conversion of furfural to THF using a 3% Palladium
on carbon catalyst has also been developed, showing 100% furfural conversion with
selectivities to THF ranging from 10% to 41%.[14]

Conclusion

The synthesis of tetrahydrofuran is a mature industrial process with several established routes,
each with its own set of key intermediates. The choice of a particular process is often dictated
by the availability and cost of raw materials. The Reppe process, though traditional, remains a
significant contributor. The Davy process and butadiene-based routes offer alternatives based
on different petrochemical feedstocks. The growing interest in sustainable chemistry has
brought the furan/furfural-based process, which utilizes renewable resources, to the forefront of
research and development. Understanding the chemistry and process parameters associated
with the formation and conversion of these key intermediates is crucial for process optimization,
catalyst development, and the overall efficiency of tetrahydrofuran production. This guide
provides a foundational understanding of these processes for professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemcess.com [chemcess.com]

2. researchgate.net [researchgate.net]

3. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd. (ES
CHEM Co.,Ltd) [eschemy.com]

4. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents
[patents.google.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. The application and production process of dimethyl maleate_Chemicalbook
[chemicalbook.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://patents.google.com/patent/US20120035378A1/en
https://patents.google.com/patent/WO2014118806A9/en
https://www.benchchem.com/product/b057030?utm_src=pdf-custom-synthesis
https://chemcess.com/2-butyne-14-diol-properties-production-and-uses/
https://www.researchgate.net/publication/395137663_Specific_catalytic_hydrogenation_of_2-butyne-14-diol_to_butane-14-diol
https://www.eschemy.com/news/5-production-methods-of-thf
https://www.eschemy.com/news/5-production-methods-of-thf
https://patents.google.com/patent/CN1966480A/en
https://patents.google.com/patent/CN1966480A/en
https://www.researchgate.net/publication/298231215_Synthesis_of_dimethyl_maleate_by_catalytic_distillation
https://www.researchgate.net/publication/288616265_Hydrogenation_of_maleic_anhydride_to_tetrahydrofuran_using_bifunctional_catalysts
https://www.chemicalbook.com/article/the-application-and-production-process-of-dimethyl-maleate.htm
https://www.chemicalbook.com/article/the-application-and-production-process-of-dimethyl-maleate.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

8. CN106631784A - Synthesis process of dimethyl maleate - Google Patents
[patents.google.com]

9. Dimethyl maleate synthesis - chemicalbook [chemicalbook.com]

10. US3720704A - Process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes -
Google Patents [patents.google.com]

11. CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google
Patents [patents.google.com]

12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
13. Organic Syntheses Procedure [orgsyn.org]

14. WO2014118806A9 - Single step process for conversion of furfural to tetrahydrofuran -
Google Patents [patents.google.com]

15. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and
alkylated derivatives thereof - Google Patents [patents.google.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Key Intermediates
in Tetrahydrofuran Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057030#key-intermediates-in-tetrahydrofuran-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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